molecular formula C20H26N2O6S B2866373 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid CAS No. 1021208-06-9

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid

Cat. No.: B2866373
CAS No.: 1021208-06-9
M. Wt: 422.5
InChI Key: UJXHGCYQQOCECS-UHFFFAOYSA-N
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Description

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a hydroxy group, and a methoxyphenyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate sulfonamide and methoxyphenyl precursors. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and methoxy groups may also contribute to its biological effects by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenylpropanoic acid: Shares similar functional groups but differs in overall structure.

    4-hydroxy-3-methoxycinnamic acid: Another compound with similar functional groups but different reactivity and applications.

Uniqueness

3-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[[2-hydroxy-3-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)propyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-15-3-9-19(10-4-15)29(26,27)22(16-5-7-18(28-2)8-6-16)14-17(23)13-21-12-11-20(24)25/h3-10,17,21,23H,11-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXHGCYQQOCECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CNCCC(=O)O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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